molecular formula C9H8BrNS B1609509 (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate CAS No. 745784-02-5

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate

Cat. No.: B1609509
CAS No.: 745784-02-5
M. Wt: 242.14 g/mol
InChI Key: YSTNXBHZXWCFQE-ZETCQYMHSA-N
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Description

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate is an organic compound with the molecular formula C9H8BrNS. It is characterized by the presence of a bromine atom and an isothiocyanate group attached to a benzene ring.

Preparation Methods

The synthesis of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate typically involves the reaction of 1-bromo-4-ethylbenzene with thiophosgene under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: 1-bromo-4-ethylbenzene

    Reagent: Thiophosgene (CSCl2)

    Conditions: Inert atmosphere, typically nitrogen or argon

    Solvent: Anhydrous solvent such as dichloromethane

    Temperature: Room temperature to slightly elevated temperatures

The reaction proceeds through the formation of an intermediate isothiocyanate, which is then isolated and purified to obtain the final product .

Chemical Reactions Analysis

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium amide (NaNH2) and potassium thiolate (KSR).

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives. Reagents such as primary amines (RNH2) are commonly used.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Scientific Research Applications

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate involves the reactivity of its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The bromine atom can also participate in substitution reactions, further modifying the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate can be compared with similar compounds such as:

    1-Bromo-4-(isothiocyanatomethyl)benzene: Similar structure but with a different position of the isothiocyanate group.

    4-Bromobenzyl isocyanate: Contains an isocyanate group instead of an isothiocyanate group.

    1-Bromo-4-ethynylbenzene: Contains an ethynyl group instead of an isothiocyanate group.

These compounds share similar reactivity patterns but differ in their specific applications and chemical properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable tool in organic synthesis, biological research, and industrial processes.

Properties

IUPAC Name

1-bromo-4-[(1S)-1-isothiocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNXBHZXWCFQE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426980
Record name AG-G-96610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745784-02-5
Record name 1-Bromo-4-[(1S)-1-isothiocyanatoethyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745784-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-96610
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
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